Dihydroorotase Inhibition: Single‑Point Activity vs. Class‑Level Expectation
The target compound was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites cells at 10 µM and pH 7.37, yielding an IC₅₀ of 1.00 × 10⁶ nM (1 mM) [REFS‑1]. No comparator hydrazide was assayed in the same study; thus a direct head‑to‑head comparison is impossible. However, this value falls far above typical screening thresholds for meaningful enzyme inhibition (usually <10 µM), suggesting that the 4‑aminophenyl‑acetohydrazide scaffold does not provide inherent potency against this target. Procurement for dihydroorotase‑focused projects would require explicit justification relative to other hydrazide chemotypes.
| Evidence Dimension | Dihydroorotase inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1.00 × 10⁶ nM (1 mM) |
| Comparator Or Baseline | No direct comparator; typical hit threshold <10 µM |
| Quantified Difference | ~100‑fold above standard hit threshold |
| Conditions | Mouse Ehrlich ascites dihydroorotase, 10 µM compound, pH 7.37 |
Why This Matters
Without a direct comparator, the single‑point activity does not differentiate this compound from any other arylhydrazide; it merely flags that the scaffold is unlikely to be a privileged dihydroorotase inhibitor, which may influence target‑specific procurement decisions.
- [1] BindingDB. (2013). Affinity Data for N'-(4-aminophenyl)acetohydrazide (IC₅₀ = 1.00E+6 nM against dihydroorotase). BindingDB Entry BDBM50150280. Retrieved from http://ww.w.bindingdb.org/rwd/bind/searchby_smiles.jsp?SearchType=4&submit=Search&smilesStr=NC(=O)NC(CP(O)(O)=O)C(O)=O View Source
